molecular formula C20H15N7O3S2 B4937520 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide

Cat. No.: B4937520
M. Wt: 465.5 g/mol
InChI Key: YKNWAKXGJGHAKY-UHFFFAOYSA-N
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Description

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide is a complex organic compound that belongs to the class of triazinoindoles and benzothiazoles This compound is characterized by its unique molecular structure, which includes a triazinoindole core and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting 5-ethyl-1,2,4-triazine with indole derivatives under specific conditions, such as the presence of a base and a suitable solvent.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazinoindole core with a thiol reagent, such as thiourea, under acidic or basic conditions.

    Coupling with Benzothiazole: The final step involves coupling the sulfanyl-triazinoindole intermediate with 6-nitro-1,3-benzothiazole-2-yl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: This compound shares the triazinoindole core but lacks the benzothiazole moiety.

    6-Nitro-1,3-benzothiazole-2-yl acetamide: This compound contains the benzothiazole moiety but lacks the triazinoindole core.

Uniqueness

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide is unique due to its combination of the triazinoindole core and the benzothiazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3S2/c1-2-26-14-6-4-3-5-12(14)17-18(26)23-20(25-24-17)31-10-16(28)22-19-21-13-8-7-11(27(29)30)9-15(13)32-19/h3-9H,2,10H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNWAKXGJGHAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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